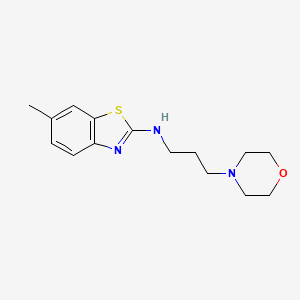

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine

Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service registry number 1105188-63-3. The compound exhibits a molecular formula of C₁₅H₂₁N₃OS and possesses a molecular weight of 291.41 daltons. The systematic nomenclature reflects the structural components of this heterocyclic compound, specifically indicating the presence of a methyl group at the 6-position of the benzothiazole ring system and an N-substituted propyl chain bearing a morpholine moiety.

The structural representation of this compound can be accurately described through its Simplified Molecular Input Line Entry System notation as CC1=CC=C2N=C(NCCCN3CCOCC3)SC2=C1. This notation clearly delineates the benzothiazole core structure with its characteristic sulfur and nitrogen heteroatoms, the methyl substitution pattern, and the extended morpholine-containing side chain. The compound belongs to the broader classification of 2-aminobenzothiazole derivatives, which represent a particularly important subclass of benzothiazole chemistry due to their enhanced reactivity and biological relevance.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1105188-63-3 |

| Molecular Formula | C₁₅H₂₁N₃OS |

| Molecular Weight | 291.41 g/mol |

| Simplified Molecular Input Line Entry System | CC1=CC=C2N=C(NCCCN3CCOCC3)SC2=C1 |

| Chemical Classification | 2-aminobenzothiazole derivative |

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic chemistry, where the benzothiazole ring system serves as the parent structure. The numbering system begins with the sulfur atom as position 1, followed by the nitrogen atom at position 3, consistent with established benzothiazole naming protocols. The substituent at position 2 is designated as an amino group bearing the complex propyl-morpholine side chain, while the methyl group occupies position 6 of the benzothiazole ring.

Historical Development and Discovery

The development of this compound occurs within the broader historical context of benzothiazole chemistry, which traces its origins to the late 19th century. The foundational work in benzothiazole synthesis was established in 1887 when A. W. Hofmann first synthesized 2-substituted benzothiazole through pioneering cyclization reactions. This seminal discovery opened the pathway for subsequent generations of benzothiazole derivatives, including the complex substituted variants that characterize modern heterocyclic chemistry.

The evolution of benzothiazole synthetic methodology has progressed through several distinct phases, beginning with conventional condensation approaches involving 2-aminothiophenol and various substrates such as esters, carboxylic acids, substituted nitriles, and aldehydes. These traditional synthetic routes, while foundational, presented significant challenges in creating more complex 2-substituted benzothiazole derivatives, particularly those bearing elaborate side chains like the morpholine-propyl substituent found in this compound.

Modern synthetic approaches to benzothiazole derivatives have incorporated advanced catalytic systems and novel reaction conditions to overcome historical limitations. Contemporary methodologies employ sophisticated catalysts including silica-supported nano-copper(II) oxide and other advanced materials to facilitate the formation of complex benzothiazole structures. The development of these enhanced synthetic protocols has enabled the preparation of increasingly sophisticated benzothiazole derivatives, including compounds featuring multiple functional groups and extended substituent chains such as those present in this compound.

The historical trajectory of benzothiazole research demonstrates a clear progression from simple synthetic targets toward increasingly complex molecular architectures designed for specific applications. This evolutionary process reflects the growing understanding of structure-activity relationships within the benzothiazole family and the recognition that strategic substitution patterns can dramatically influence the properties and applications of these heterocyclic compounds. The development of compounds like this compound represents the culmination of more than a century of benzothiazole research and synthetic innovation.

Significance in Heterocyclic Chemistry

This compound exemplifies the fundamental importance of benzothiazole derivatives in contemporary heterocyclic chemistry. Benzothiazole compounds, characterized by their unique heterocyclic framework containing both nitrogen and sulfur atoms, represent one of the most significant classes of heterocyclic compounds due to their remarkable structural diversity and extensive biological activities. The benzothiazole scaffold serves as a privileged structure in medicinal chemistry, providing a versatile platform for the development of bioactive molecules with diverse pharmacological profiles.

The significance of this particular compound extends beyond its individual properties to encompass its role as a representative member of a larger family of morpholine-substituted benzothiazole derivatives. The incorporation of morpholine functionality into benzothiazole structures has proven particularly valuable in medicinal chemistry applications, as morpholine groups can enhance solubility, improve pharmacokinetic properties, and provide additional sites for molecular recognition. The combination of these structural features in a single molecule creates opportunities for multifunctional activity and enhanced therapeutic potential.

Research investigations into benzothiazole derivatives have revealed that substitution patterns, particularly at the C-2 and C-6 positions of the benzothiazole ring, are critical determinants of biological activity. The specific substitution pattern observed in this compound, featuring both C-6 methylation and C-2 amino substitution with an extended morpholine-containing chain, represents an optimized structural arrangement designed to maximize potential biological interactions while maintaining favorable physicochemical properties.

| Structural Feature | Significance in Heterocyclic Chemistry |

|---|---|

| Benzothiazole Core | Privileged scaffold with proven biological activity |

| 6-Methyl Substitution | Modulates electronic properties and steric interactions |

| 2-Amino Functionality | Provides reactive site for further derivatization |

| Morpholine Side Chain | Enhances solubility and pharmacokinetic properties |

| Propyl Linker | Optimizes spatial orientation of functional groups |

The heterocyclic nature of benzothiazole compounds, including this specific derivative, contributes to their chemical stability and metabolic resistance, properties that are highly valued in pharmaceutical applications. The aromatic character of the benzothiazole ring system provides thermodynamic stability, while the heteroatom substitution pattern offers multiple sites for intermolecular interactions, including hydrogen bonding, π-π stacking, and coordination chemistry. These molecular features collectively position benzothiazole derivatives as exceptionally versatile building blocks for advanced chemical applications.

Properties

IUPAC Name |

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS/c1-12-3-4-13-14(11-12)20-15(17-13)16-5-2-6-18-7-9-19-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUUITMIXKVMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route for Benzothiazole Derivatives

A general approach to synthesizing benzothiazole derivatives, which can be adapted for 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine , involves the following steps:

Formation of the Benzothiazole Ring : This typically involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Morpholine Group : This step involves a nucleophilic substitution reaction where the benzothiazole intermediate reacts with 3-chloropropylmorpholine in the presence of a base like potassium carbonate.

Methylation : The final step involves the methylation of the nitrogen atom on the benzothiazole ring using a methylating agent such as methyl iodide.

Specific Considerations for this compound

For This compound , specific modifications to the general route may be necessary:

Starting Material : The synthesis might start with 6-methyl-2-aminothiophenol instead of the unsubstituted version to introduce the methyl group at the correct position.

Reaction Conditions : The conditions for each step, such as temperature, solvent, and catalyst, may need optimization to ensure high yields and purity.

Analysis of Reaction Conditions

| Step | Reaction Conditions | Expected Outcome |

|---|---|---|

| 1. Cyclization | Acidic conditions, reflux | Formation of benzothiazole ring |

| 2. Morpholine Introduction | Base (e.g., K2CO3), solvent (e.g., DMF) | Attachment of morpholine group |

| 3. Methylation | Methyl iodide, base (e.g., NaH) | Methylation of benzothiazole nitrogen |

While specific research findings for This compound are limited, studies on similar benzothiazole derivatives highlight the importance of optimizing reaction conditions to achieve high yields and purity. Challenges include controlling the regioselectivity of the methylation step and ensuring efficient introduction of the morpholine group.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is C15H21N3OS, with a molecular weight of approximately 291.42 g/mol. Its structure is characterized by the following key components:

- Benzothiazole ring : A bicyclic structure that contributes to the compound's biological activity.

- Morpholine side chain : Enhances solubility and biological interactions.

- Methyl group at the 6-position : Influences the compound's reactivity and activity profile.

Pharmacological Applications

Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:

-

Antibacterial Activity :

- Studies have shown that this compound demonstrates significant antibacterial properties. It acts by inhibiting key bacterial enzymes such as MurB and DNA gyrase, which are crucial for bacterial cell wall synthesis and DNA replication, respectively.

- The compound has been effective against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

-

Antifungal Properties :

- Preliminary studies suggest that this compound may also possess antifungal activity, although further investigation is required to confirm its efficacy and mechanism of action against fungal pathogens.

-

Anticancer Potential :

- The structural characteristics of this compound indicate possible anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Formation of the benzothiazole core.

- Introduction of the morpholine side chain through nucleophilic substitution reactions.

- Methylation at the 6-position to yield the final product.

Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Demonstrated effectiveness against E. coli and S. aureus with IC50 values indicating strong inhibition. |

| Study B | Antifungal Activity | Showed promising results against Candida species, suggesting potential for further exploration in antifungal therapies. |

| Study C | Anticancer Activity | Indicated cytotoxic effects on breast cancer cell lines with mechanisms involving apoptosis induction. |

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues of 6-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine and their properties:

Analysis of Substituent Effects

- Electronic and Steric Effects: Methyl (6-position): Increases lipophilicity, enhancing membrane permeability . Morpholinopropyl: Introduces polarity and hydrogen-bonding capacity, improving solubility . Fluorine improves metabolic stability and bioavailability .

- Biological Activity: The quinazoline-triazine hybrid () demonstrates cytotoxicity against HCT-116 and HT29 colon cancer cells, attributed to its planar heterocyclic system .

Physicochemical Properties :

- Methoxy-substituted derivatives () exhibit higher molecular weights (307.41 g/mol vs. 281.39 g/mol for the target compound), affecting pharmacokinetics.

- Crystal structures of 6-bromo and unsubstituted benzothiazol-2-amine () reveal hydrogen-bonded networks, influencing solid-state stability and dissolution rates.

Biological Activity

6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H21N3OS

- CAS Number : 1105188-63-3

This compound features a benzothiazole core, which is fused with a morpholine ring connected via a propyl chain. The unique arrangement of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.

- Methyl Group Introduction : Alkylation using methyl iodide.

- Attachment of the Morpholine Ring : Nucleophilic substitution reactions to introduce the morpholine group.

Anticancer Properties

Research indicates that compounds within the benzothiazole family exhibit significant anticancer activity. In particular, studies have evaluated the effects of related benzothiazole derivatives on various cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.

- Methods Used : MTT assay for proliferation, ELISA for inflammatory cytokine levels (IL-6 and TNF-α), flow cytometry for apoptosis and cell cycle analysis, and Western blotting for protein expression levels.

One notable study found that similar benzothiazole derivatives significantly inhibited cancer cell proliferation and reduced inflammatory cytokine levels. These effects were attributed to the inhibition of key signaling pathways such as AKT and ERK in cancer cells .

Anti-inflammatory Activity

Benzothiazole derivatives have also been noted for their anti-inflammatory properties. The inhibition of IL-6 and TNF-α production in macrophage models suggests potential therapeutic applications in treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, benzothiazole compounds have shown promise in various biological activities:

- Antimicrobial : Exhibiting activity against bacterial strains.

- Anticonvulsant : Some derivatives have been evaluated for their neuroprotective effects .

The mechanism by which this compound exerts its biological effects may involve:

- Targeting Enzymes/Receptors : Binding to specific molecular targets that modulate cellular pathways.

- Signaling Pathway Inhibition : Particularly affecting pathways involved in cell survival and inflammation.

Study on Dual Action Against Cancer and Inflammation

A comprehensive study synthesized a series of benzothiazole derivatives, focusing on their dual action as anticancer and anti-inflammatory agents. The lead compound demonstrated significant inhibition of cancer cell proliferation while simultaneously reducing inflammatory markers .

Evaluation of Anticonvulsant Activity

Another investigation assessed various benzothiazole derivatives for anticonvulsant properties. The results indicated that certain compounds exhibited promising activity without significant neurotoxicity .

Summary Table of Biological Activities

Q & A

Basic: How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

Synthesis optimization requires meticulous control of reaction parameters. For example:

- Temperature and pH : Maintaining a reflux temperature (~80–100°C) and neutral pH during coupling reactions minimizes side products (e.g., dimerization) .

- Purification : Sequential purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) enhances purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

- Reagent Ratios : Stoichiometric excess of morpholine derivatives (1.2–1.5 eq.) ensures complete substitution at the benzothiazole C2 position .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

Structural validation relies on:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS with [M+H]⁺ matching the molecular formula (e.g., C₁₅H₂₀N₃OS) rules out isotopic impurities .

Intermediate: How can researchers design bioassays to evaluate the compound’s potential enzyme inhibition or antimicrobial activity?

Methodological Answer:

- Enzyme Inhibition :

- Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes (e.g., kinases). IC₅₀ values are calculated via dose-response curves (0.1–100 µM concentration range) .

- Antimicrobial Screening :

- Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

Advanced: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability in solvent/DMSO concentration (<1% v/v) .

- Structural Analog Comparison : Test derivatives (e.g., 6-fluoro or 6-chloro variants) to isolate substituent-specific effects. For example, 6-methyl enhances lipophilicity, potentially improving membrane permeability .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3ERT for kinases). The morpholinopropyl chain often occupies hydrophobic pockets, while benzothiazole interacts via π-π stacking .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: How can reaction mechanisms for substituent modifications (e.g., oxidation of the morpholine ring) be elucidated?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ in oxidation reactions tracked via LC-MS to confirm hydroxylation sites .

- Kinetic Analysis : Monitor reaction rates under varying temperatures (Arrhenius plots) to distinguish radical vs. electrophilic pathways .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous-flow reactors reduce reaction time (e.g., from 12 h to 2 h) and improve reproducibility by maintaining precise temperature/pH control .

- Quality-by-Design (QbD) : Design space exploration (e.g., using ANOVA) identifies critical parameters (e.g., solvent polarity, catalyst loading) for robust scale-up .

Advanced: How do structural modifications (e.g., varying the morpholine chain length) impact physicochemical properties?

Methodological Answer:

- LogP Analysis : Replace the propyl linker with ethyl or butyl groups. LogP increases by ~0.5 units per methylene group, affecting blood-brain barrier penetration .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) shows that longer chains (>C3) reduce aqueous solubility by 40–60% .

Advanced: Can machine learning models predict novel derivatives with enhanced bioactivity?

Methodological Answer:

- Descriptor-Based Models : Train random forest algorithms on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors. Validation via leave-one-out cross-correlation (R² >0.7) .

- Generative Chemistry : Use REINVENT 2.0 to propose derivatives with optimized ADMET profiles, prioritizing morpholine-containing scaffolds .

Advanced: How to address stability issues during long-term storage of the compound?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Oxidation products (e.g., sulfoxide derivatives) form under light exposure, necessitating amber vials and inert gas (N₂) storage .

- Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.